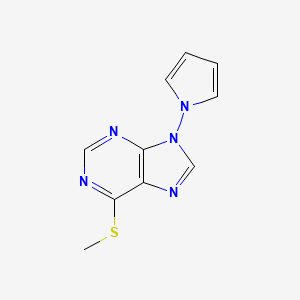
6-(Methylsulfanyl)-9-(1h-pyrrol-1-yl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine is a heterocyclic compound that features a purine core substituted with a methylthio group at the 6-position and a pyrrol-1-yl group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A methylthio group is introduced at the 6-position of the purine ring through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Cyclization: The pyrrol-1-yl group is introduced at the 9-position through a cyclization reaction involving a suitable pyrrole derivative.
The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Functionalized purine derivatives
Applications De Recherche Scientifique
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active purines.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylthio-9H-purine: Lacks the pyrrol-1-yl group, making it less versatile in terms of functionalization.
9-(1H-Pyrrol-1-yl)-9H-purine: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
6-(Methylthio)-9H-purine:
Uniqueness
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine is unique due to the presence of both the methylthio and pyrrol-1-yl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
37154-80-6 |
|---|---|
Formule moléculaire |
C10H9N5S |
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
6-methylsulfanyl-9-pyrrol-1-ylpurine |
InChI |
InChI=1S/C10H9N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h2-7H,1H3 |
Clé InChI |
KCVIGMAQMPQZCS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


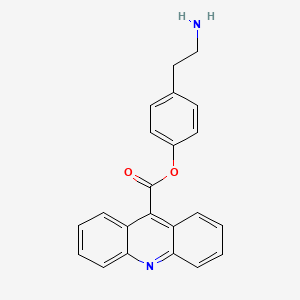

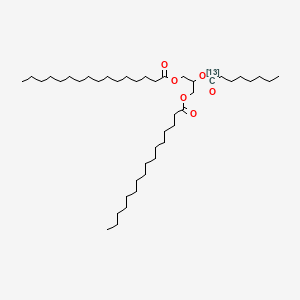


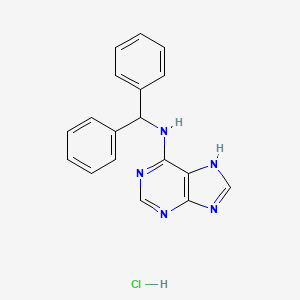
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
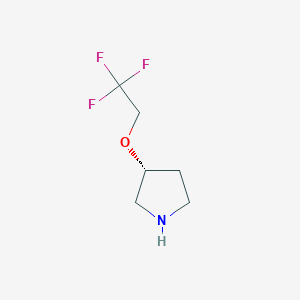


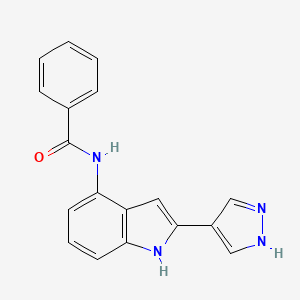
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
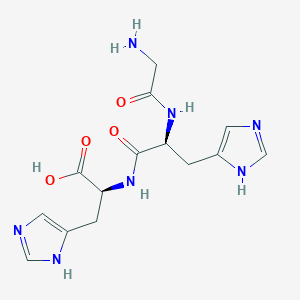
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
